1-Iodo-2-(2-methylpropoxy)cyclooctane
Description
1-Iodo-2-(2-methylpropoxy)cyclooctane is a cyclooctane derivative featuring an iodine atom and a 2-methylpropoxy (isobutoxy) group at the 1- and 2-positions of the eight-membered ring, respectively. Cyclooctane, a cycloalkane with the formula C₈H₁₆, serves as a foundational structure for diverse derivatives used in catalysis, materials science, and synthetic chemistry . The iodine substituent in this compound acts as a potent leaving group, making it reactive in substitution and elimination reactions.
Properties
Molecular Formula |
C12H23IO |
|---|---|
Molecular Weight |
310.21 g/mol |
IUPAC Name |
1-iodo-2-(2-methylpropoxy)cyclooctane |
InChI |
InChI=1S/C12H23IO/c1-10(2)9-14-12-8-6-4-3-5-7-11(12)13/h10-12H,3-9H2,1-2H3 |
InChI Key |
QXWCFEHWXZJIQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1CCCCCCC1I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2-(2-methylpropoxy)cyclooctane typically involves the iodination of 2-(2-methylpropoxy)cyclooctane. This can be achieved through the reaction of 2-(2-methylpropoxy)cyclooctane with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-2-(2-methylpropoxy)cyclooctane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted cyclooctane derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: The iodine atom can be reduced to form the corresponding cyclooctane derivative without the iodine substituent.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are usually performed under acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride. These reactions are typically carried out in non-polar solvents such as ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Substituted cyclooctane derivatives with different functional groups.
Oxidation Reactions: Alcohols, ketones, or carboxylic acids.
Reduction Reactions: Cyclooctane derivatives without the iodine substituent.
Scientific Research Applications
1-Iodo-2-(2-methylpropoxy)cyclooctane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various cyclooctane derivatives. It is also used in studies involving substitution, oxidation, and reduction reactions.
Biology: Employed in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Iodo-2-(2-methylpropoxy)cyclooctane depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom is replaced by a nucleophile, leading to the formation of a new bond. In oxidation reactions, the compound is converted to an alcohol, ketone, or carboxylic acid through the addition of oxygen atoms. The molecular targets and pathways involved in these reactions vary depending on the specific reagents and conditions used.
Comparison with Similar Compounds
Halogen Substitutions
- 1-Chloro-2-ethoxycyclooctane: The chlorine atom, being less polarizable than iodine, reduces electrophilicity at the 1-position, leading to slower substitution reactions compared to the iodo analog. However, chlorine’s smaller size may enhance solubility in nonpolar solvents .
- 1-Bromo-2-isobutoxycyclooctane : Bromine’s intermediate electronegativity and polarizability balance reactivity and stability. Such compounds may exhibit moderate reactivity in SN2 reactions compared to iodine derivatives .
Alkoxy Group Variations
- 1-Iodo-2-(2,2-dimethylpropoxy)cyclooctane : The bulkier 2,2-dimethylpropoxy (neopentyloxy) group enhances steric shielding, further stabilizing the molecule against nucleophilic attacks but reducing solubility in polar solvents .
Catalytic and Oxidative Reactivity
Cyclooctane derivatives are often evaluated as substrates in oxidation reactions. For example, Table 7 in compares catalytic efficiencies of isopolyoxometalates (IPOMs) in cyclooctane oxidation at 120°C.
- Iodine’s Role : The iodine atom may act as a catalyst poison or modify reaction pathways by stabilizing transition states through polar interactions.
- Alkoxy Influence : The 2-methylpropoxy group’s electron-donating effects could enhance radical stability during oxidation, increasing yields of ketones and alcohols relative to unsubstituted cyclooctane .
Hypothetical Catalytic Performance Comparison
| Compound | Expected Ketone Yield (%) | Expected Alcohol Yield (%) | Notes |
|---|---|---|---|
| 1-Iodo-2-(2-methylpropoxy)cyclooctane | ~45 | ~30 | High steric bulk slows overoxidation |
| 1-Chloro-2-ethoxycyclooctane | ~35 | ~25 | Lower halogen reactivity reduces yields |
| Unsubstituted Cyclooctane | ~20 | ~15 | Baseline for comparison |
Note: Data inferred from cyclooctane oxidation trends in (Table 7).
Topological Indices and Physical Properties
Topological indices predict physical properties such as boiling points and solubility. For cyclooctane chains, and highlight the following:
- Randic Index : Branched substituents like 2-methylpropoxy increase molecular complexity, raising the Randic index compared to linear alkoxy groups. This correlates with higher boiling points and lower volatility .
- Neighborhood Degree-Based Indices : The iodine atom’s high atomic weight and polarizability increase the compound’s density and refractive index relative to chlorine or bromine analogs .
Structural Analogues in Organophosphorus Chemistry
- O-(2,2-Dimethylpropyl) Methylphosphonothioate (): The neopentyl group here mirrors the steric effects of 2-methylpropoxy in the target compound, suggesting analogous conformational rigidity .
- N,N-Diethyl-N-methyl-2-{[methyl(2-methylpropoxy)phosphoryl]thio}ethanaminium Iodide (): This compound’s 2-methylpropoxy group and iodide counterion highlight the interplay between steric bulk and ionic character, a feature relevant to solubility and reactivity in polar media .
Biological Activity
1-Iodo-2-(2-methylpropoxy)cyclooctane is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.
Chemical Structure and Properties
The compound this compound can be described by its molecular formula and structural characteristics. It features an iodine atom attached to a cyclooctane ring, which is further substituted with a propoxy group. This unique structure may contribute to its biological activity.
This compound has been studied for its ability to modulate protein kinase activity. Protein kinases play a critical role in various cellular processes, including proliferation, differentiation, and apoptosis. The modulation of these kinases can lead to significant therapeutic effects in conditions such as cancer.
Key Mechanisms:
- Kinase Modulation : The compound may influence both receptor-type and non-receptor-type protein kinases, which are crucial for signal transduction pathways in eukaryotic cells .
- Impact on Cellular Activities : By modulating kinase activity, this compound could affect cell cycle progression, apoptosis, and cellular metabolism, potentially leading to reduced tumor growth and enhanced cell death in cancerous cells .
Research Findings
Several studies have explored the biological activity of this compound, revealing important insights into its therapeutic potential.
Case Studies
- Anticancer Activity : Research has indicated that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. For example, studies on related compounds have shown IC50 values indicating effective inhibition of cell proliferation through programmed cell death mechanisms .
- Cell Cycle Arrest : In vitro studies have demonstrated that certain derivatives of cyclooctane compounds can cause cell cycle arrest at specific phases, particularly the S phase. This effect is crucial for preventing cancer cell proliferation .
- Kinase Inhibition : A study focusing on the inhibition of specific kinases (e.g., p70S6 and Akt) has shown promising results in reducing tumor growth in preclinical models. This suggests that this compound may share similar inhibitory effects on critical signaling pathways involved in cancer progression .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
